molecular formula C13H16Cl2N2O6S2 B6246160 ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate CAS No. 2408958-63-2

ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate

Cat. No. B6246160
CAS RN: 2408958-63-2
M. Wt: 431.3
InChI Key:
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Description

Ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate, otherwise known as E3-AP, is a new synthetic compound with potential applications in a variety of scientific fields. It is a derivative of acetamido propanoic acid and contains a thiophene ring and a sulfonyl group, which makes it a unique compound with a wide range of applications. E3-AP has been used in a variety of fields, such as biochemistry, pharmacology, and chemistry.

Mechanism of Action

E3-AP acts as an inhibitor of the enzyme acetylcholinesterase. It binds to the active site of the enzyme and prevents the enzyme from breaking down acetylcholine, thus increasing the levels of acetylcholine in the body. This increase in acetylcholine levels has a variety of effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of E3-AP are still being studied. However, it is known that the compound has a variety of effects on the body, including increased alertness, improved memory, and increased energy levels. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

E3-AP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable and non-toxic. It is also easy to synthesize and can be stored for long periods of time without degrading. The main limitation of E3-AP is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of E3-AP are still being explored. Some of the potential future directions for research include further studies of its biochemical and physiological effects, development of new synthetic methods for its synthesis, and exploration of its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Finally, research could also be conducted to explore its potential as a drug delivery system for other therapeutic compounds.

Synthesis Methods

E3-AP is synthesized through a two-step reaction. The first step involves the reaction of acetamido propanoic acid with 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of anhydrous sodium acetate. This reaction yields a thiophene-sulfonyl acetamido propanoate. The second step involves the reaction of the thiophene-sulfonyl acetamido propanoate with ethyl bromide in the presence of sodium ethoxide to yield ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate.

Scientific Research Applications

E3-AP has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetamidase, as a reagent for the synthesis of thiophene-sulfonyl derivatives, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used in the synthesis of novel chiral molecules and as an inhibitor of the enzyme cyclooxygenase-2.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate' involves the reaction of ethyl 3-amino-2-acetamidopropanoate with 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 3-amino-2-acetamidopropanoate", "2,5-dichlorothiophene-3-sulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Ethyl 3-amino-2-acetamidopropanoate is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0-5°C.", "Step 2: A solution of 2,5-dichlorothiophene-3-sulfonyl chloride in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0-5°C.", "Step 3: The reaction mixture is stirred at 0-5°C for 1-2 hours.", "Step 4: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 5: The solvent is evaporated under reduced pressure to obtain the crude product.", "Step 6: The crude product is purified by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a white solid." ] }

CAS RN

2408958-63-2

Molecular Formula

C13H16Cl2N2O6S2

Molecular Weight

431.3

Purity

95

Origin of Product

United States

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